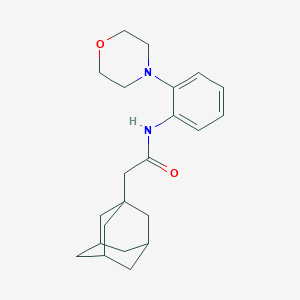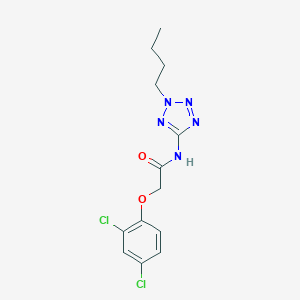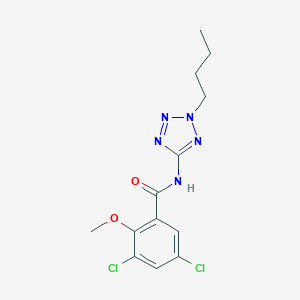
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s by Eli Lilly and Company, and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
作用機序
The mechanism of action of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide involves the inhibition of the NMDA receptor. This receptor is activated by the neurotransmitter glutamate, and plays a key role in learning and memory. However, excessive activation of the NMDA receptor can lead to neuronal damage and cell death. 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide blocks the activity of the NMDA receptor by binding to a specific site on the receptor, which reduces the influx of calcium ions into the neuron. This, in turn, reduces the excitotoxicity that is associated with excessive activation of the NMDA receptor.
Biochemical and physiological effects:
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which are involved in the immune response and can contribute to neuronal damage. Additionally, 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to increase cerebral blood flow, which can improve the delivery of oxygen and nutrients to the brain.
実験室実験の利点と制限
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has a number of advantages for use in lab experiments. It has a well-defined mechanism of action, and has been extensively studied in both in vitro and in vivo models. Additionally, it has a relatively low toxicity profile, which makes it a safe choice for use in lab experiments. However, there are also limitations to the use of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide in lab experiments. Its effects can be dose-dependent, which can make it difficult to control for in experiments. Additionally, its effects can vary depending on the specific model being used, which can make it difficult to generalize results across different models.
将来の方向性
There are a number of future directions for research on 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide. One area of interest is in the development of new formulations of the drug that can improve its bioavailability and enhance its therapeutic effects. Additionally, there is interest in exploring the potential of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is ongoing research into the mechanisms of action of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide, which may lead to the development of new drugs with similar therapeutic effects.
合成法
The synthesis of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide involves the reaction of 1-adamantylamine with 2-chloro-N-(2-morpholin-4-ylphenyl)acetamide in the presence of a base, such as sodium hydroxide. The resulting product is then purified through a series of recrystallizations and filtrations.
科学的研究の応用
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of signals between neurons in the brain. This blockade reduces the excessive activation of the NMDA receptor, which can lead to neuronal damage and cell death.
特性
分子式 |
C22H30N2O2 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C22H30N2O2/c25-21(15-22-12-16-9-17(13-22)11-18(10-16)14-22)23-19-3-1-2-4-20(19)24-5-7-26-8-6-24/h1-4,16-18H,5-15H2,(H,23,25) |
InChIキー |
ZVKBLMKLODCODN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 |
正規SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)






![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)